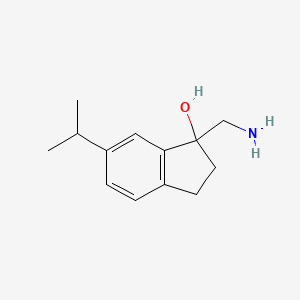
6-Fluoro-5-methyl-8-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-5-methyl-8-nitroquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have significant applications in medicinal chemistry due to their diverse biological activities. The incorporation of fluorine into the quinoline structure often enhances its biological activity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-methyl-8-nitroquinoline typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which can yield various fluorinated products, including 6-fluoroquinoline . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents like acetonitrile .
Industrial Production Methods: Industrial production of fluorinated quinolines may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoro-5-methyl-8-nitroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or nitro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of aminoquinolines.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Fluoro-5-methyl-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-5-methyl-8-nitroquinoline involves its interaction with biological targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to active sites of enzymes, inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, leading to potential anticancer effects .
Comparación Con Compuestos Similares
6-Fluoroquinoline: Lacks the methyl and nitro groups, resulting in different biological activities.
5-Methylquinoline: Lacks the fluorine and nitro groups, affecting its stability and activity.
8-Nitroquinoline: Lacks the fluorine and methyl groups, influencing its reactivity and applications.
Uniqueness: 6-Fluoro-5-methyl-8-nitroquinoline is unique due to the combined presence of fluorine, methyl, and nitro groups, which confer enhanced biological activity, stability, and versatility in chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C10H7FN2O2 |
|---|---|
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
6-fluoro-5-methyl-8-nitroquinoline |
InChI |
InChI=1S/C10H7FN2O2/c1-6-7-3-2-4-12-10(7)9(13(14)15)5-8(6)11/h2-5H,1H3 |
Clave InChI |
NTCOEHIAKAOXOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C2=C1C=CC=N2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



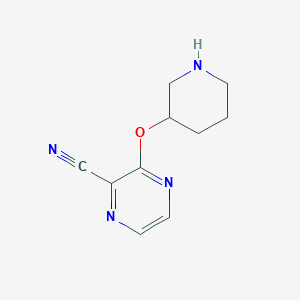
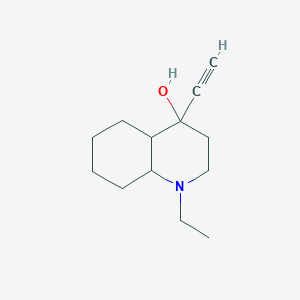

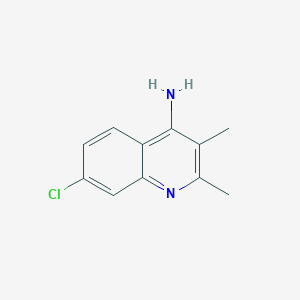
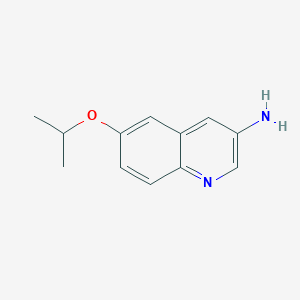
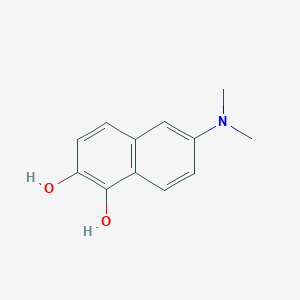

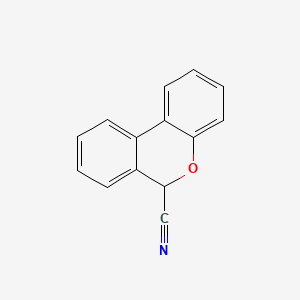

![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)
![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)

